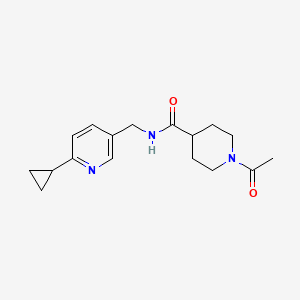

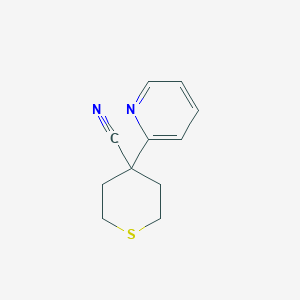

![molecular formula C13H11N3O B2814070 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 31555-35-8](/img/structure/B2814070.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine

Descripción general

Descripción

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyrimidine, a class of heterocyclic compounds . Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry . They exhibit a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through various methods. For instance, one study synthesized a series of imidazopyridine derivatives by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Another study reported a method for the promotion of the synthesis of imidazo .Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques such as NMR . The NMR data, with proper chemical shifts and integrals, could characterize the structures .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical structure of the compound .Aplicaciones Científicas De Investigación

Fluorometric Analysis in Biological Materials

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine has been studied for its application in fluorometric analysis within biological samples like serum, urine, and feces. This research developed a method for its determination in these samples, highlighting its significance in studies of absorption, metabolism, and excretion (Kaiser & Forist, 1975).

Catalysis and Fluorescent Sensing

Research also focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives for applications in catalysis and as fluorescent sensors. Particularly, specific derivatives were identified as fluorescent sensors for zinc ions, demonstrating potential utility in environmental monitoring and biological applications (Rawat & Rawat, 2018).

Antineoplastic Activity

Studies on benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, have explored their potential as antineoplastic agents. These derivatives have shown variable degrees of antineoplastic activity in cell line testing, indicating their potential in cancer treatment (Abdel-Hafez, 2007).

Chemical Detoxification

Research into selenoester derivatives of imidazo[1,2-a]pyrimidine has demonstrated their application in chemical detoxification, particularly in the treatment of HgCl2 induced toxicity. These findings are significant in the context of environmental remediation and treatment of heavy metal poisoning (Sharma et al., 2018).

Inotropic Activity in Heart Failure

Imidazo[1,2-a]pyrimidine compounds have been evaluated for their inotropic activity, which is relevant in the treatment of congestive heart failure. The compounds' ability to affect heart muscle contraction demonstrates their potential in cardiovascular therapeutics (Spitzer et al., 1988).

Crystal Structure and Molecular Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including this compound, provide insights into their molecular interactions and structural properties. This information is crucial for designing drugs and materials with specific molecular characteristics (Dhanalakshmi et al., 2018).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class of compounds to which 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine belongs, have been reported to targetCyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can inhibit cox-2 . This inhibition is likely achieved through the compound’s interaction with the active site of the COX-2 enzyme, leading to a decrease in the production of prostaglandins .

Biochemical Pathways

Given its potential role as a cox-2 inhibitor , it can be inferred that it affects the prostaglandin synthesis pathway . By inhibiting COX-2, the compound may reduce the production of prostaglandins, thereby alleviating inflammation.

Result of Action

As a potential cox-2 inhibitor , it may reduce the production of prostaglandins, leading to a decrease in inflammation and pain.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that imidazo[1,2-a]pyrimidine derivatives can interact with various enzymes and proteins . For instance, some derivatives have been found to inhibit the COX-2 enzyme, which plays a crucial role in inflammation

Cellular Effects

Some studies suggest that imidazo[1,2-a]pyrimidine derivatives can have significant effects on various types of cells . For example, certain derivatives have shown anticancer activity against breast cancer cells . The specific effects of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine on cell function, signaling pathways, gene expression, and cellular metabolism are still being researched.

Molecular Mechanism

Some studies suggest that imidazo[1,2-a]pyrimidine derivatives can act as covalent inhibitors, binding to specific biomolecules and altering their function

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine derivatives have been found to exhibit fluorescence properties, which could potentially change over time

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyrimidine derivatives have shown dose-dependent anti-nociceptive activity in animal models

Metabolic Pathways

Imidazo[1,2-a]pyrimidine derivatives are known to be involved in various biochemical reactions

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWNMPVRUFGZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953528 | |

| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

31555-36-9 | |

| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

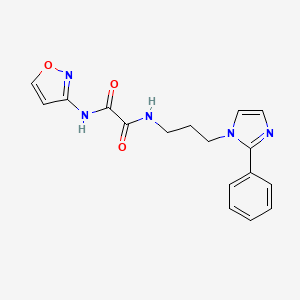

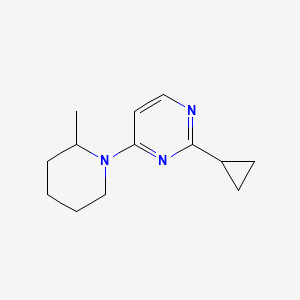

![N-(1-cyanocyclohexyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2813989.png)

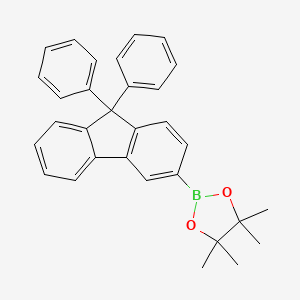

![Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate](/img/structure/B2813990.png)

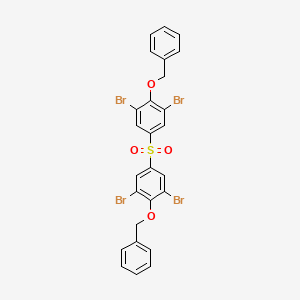

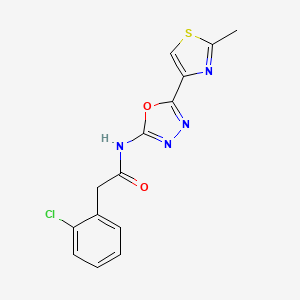

![N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813991.png)

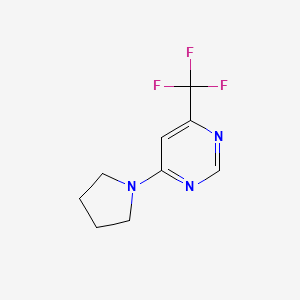

![3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2813994.png)

![8-(4-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814004.png)

![2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2814009.png)